molecular formula C10H11F3N2O4 B2540804 N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1396854-52-6

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2540804
CAS No.: 1396854-52-6
M. Wt: 280.203
InChI Key: LNGGZYNTULIZBX-UHFFFAOYSA-N
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Description

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic organic compound that features a furan ring, a hydroxyethyl group, and a trifluoroethyl group

Preparation Methods

The synthesis of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan, ethylene oxide, and trifluoroethylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxalamide group can be reduced to form amine derivatives.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reactions are typically carried out in solvents such as dichloromethane or ethanol under controlled temperatures.

    Major Products: Major products include oxidized furan derivatives, reduced amine derivatives, and substituted trifluoroethyl derivatives.

Scientific Research Applications

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets. The furan ring and trifluoroethyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyethyl group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide can be compared with other similar compounds, such as:

    N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(ethyl)oxalamide: This compound lacks the trifluoroethyl group, which may result in different chemical and biological properties.

    N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)acetamide: This compound has an acetamide group instead of an oxalamide group, which may affect its reactivity and interactions with molecular targets.

    N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)urea: This compound has a urea group instead of an oxalamide group, which may influence its stability and biological activity.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O4/c11-10(12,13)5-15-9(18)8(17)14-3-7(16)6-1-2-19-4-6/h1-2,4,7,16H,3,5H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGGZYNTULIZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CNC(=O)C(=O)NCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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